N-(3-chloro-2-methylphenyl)-2-[(5-{[(3-chloro-2-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
Description
Properties
CAS No. |
539810-10-1 |
|---|---|
Molecular Formula |
C25H23Cl2N5OS |
Molecular Weight |
512.5 g/mol |
IUPAC Name |
2-[[5-[(3-chloro-2-methylanilino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide |
InChI |
InChI=1S/C25H23Cl2N5OS/c1-16-19(26)10-6-12-21(16)28-14-23-30-31-25(32(23)18-8-4-3-5-9-18)34-15-24(33)29-22-13-7-11-20(27)17(22)2/h3-13,28H,14-15H2,1-2H3,(H,29,33) |
InChI Key |
GPMUGFFFELSXQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=C(C(=CC=C4)Cl)C |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation Reaction
Thiosemicarbazide is treated with 3-chloro-2-methylbenzaldehyde in ethanol under reflux (78°C) for 12 hours, yielding a thiosemicarbazone intermediate. This intermediate undergoes cyclization in the presence of hydrazine hydrate and acetic acid at 100°C for 6 hours to form the 1,2,4-triazole ring.
Reaction Conditions:
-
Solvent: Ethanol (cyclocondensation), Acetic acid (cyclization)
-
Temperature: 78°C (reflux), 100°C
-
Catalyst: Hydrazine hydrate (1.2 equiv)
-
Yield: 68–72%
Introduction of the Sulfanyl Group
The sulfanyl (-S-) linkage is introduced via nucleophilic substitution at the triazole’s 3-position. This step requires activation of the triazole ring with a leaving group, typically chlorine or bromine, followed by displacement with a thiol-containing reagent.
Bromination and Thiol Substitution
The triazole intermediate is brominated using phosphorus oxybromide (POBr₃) in dichloromethane at 0–5°C for 2 hours. The resulting 3-bromo-1,2,4-triazole reacts with 2-mercapto-N-(3-chloro-2-methylphenyl)acetamide in dimethylformamide (DMF) at room temperature for 24 hours.
Reaction Conditions:
-
Solvent: Dichloromethane (bromination), DMF (substitution)
-
Reagents: POBr₃ (1.5 equiv), 2-mercaptoacetamide (1.1 equiv)
Functionalization with the Acetamide Moiety
The acetamide group is introduced through a coupling reaction between the sulfanyl-triazole intermediate and 3-chloro-2-methylaniline. This step employs carbodiimide-based coupling agents to facilitate amide bond formation.
Carbodiimide-Mediated Coupling
The intermediate (1.0 equiv) is reacted with 3-chloro-2-methylaniline (1.2 equiv) in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 equiv) and hydroxybenzotriazole (HOBt, 1.5 equiv) in tetrahydrofuran (THF) at 0°C. The mixture is stirred for 48 hours, followed by aqueous workup.
Reaction Conditions:
Final Assembly and Purification
The last stage involves conjugating the triazole-sulfanyl-acetamide intermediate with the [(3-chloro-2-methylphenyl)amino]methyl side chain. A Mannich reaction is utilized, employing formaldehyde and the corresponding amine.
Mannich Reaction
The intermediate (1.0 equiv) is mixed with 3-chloro-2-methylaniline (1.5 equiv) and paraformaldehyde (2.0 equiv) in methanol. The reaction is heated to 60°C for 8 hours, followed by column chromatography (silica gel, ethyl acetate/hexane).
Reaction Conditions:
-
Solvent: Methanol
-
Reagents: Paraformaldehyde, 3-chloro-2-methylaniline
-
Purification: Silica gel chromatography (EtOAc/Hexane, 3:7)
-
Yield: 60–68%
Optimization and Yield Comparison
The table below summarizes critical parameters and yields for each synthetic step:
| Step | Reaction Type | Key Reagents/Catalysts | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|---|
| 1 | Cyclocondensation | Hydrazine hydrate | Ethanol | 78°C | 68–72 |
| 2 | Bromination/Substitution | POBr₃, 2-mercaptoacetamide | DCM/DMF | 0–25°C | 58–65 |
| 3 | Amide Coupling | EDC/HOBt | THF | 0–25°C | 70–75 |
| 4 | Mannich Reaction | Paraformaldehyde | Methanol | 60°C | 60–68 |
Analytical Characterization
Successful synthesis is confirmed via spectroscopic methods:
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, triazole-H), 7.45–7.12 (m, 8H, aromatic), 4.62 (s, 2H, -SCH₂-), 2.34 (s, 3H, -CH₃).
Challenges and Mitigation Strategies
Low Yields in Cyclization
The cyclocondensation step often suffers from side reactions due to excess hydrazine. Using controlled stoichiometry (1.2 equiv) and slow addition of reagents improves yield.
Purification Difficulties
The final compound’s hydrophobicity complicates isolation. Gradient elution in chromatography (ethyl acetate:hexane from 10% to 50%) enhances purity.
Industrial-Scale Considerations
For bulk synthesis, continuous flow reactors are proposed for the bromination and Mannich steps to reduce reaction times by 40% . Solvent recovery systems (e.g., DMF distillation) are recommended to minimize waste.
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemical Properties and Structure
The compound features a triazole ring and a sulfanyl group, which are known to enhance biological activity. Its molecular structure can be represented as follows:
where , , , , , and represent the respective counts of carbon, hydrogen, chlorine, nitrogen, oxygen, and sulfur atoms.
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of triazole have shown promise in inhibiting cancer cell proliferation. A study demonstrated that certain triazole derivatives could induce apoptosis in cancer cell lines such as HCT-116 and HeLa, with IC50 values below 100 µM . The presence of the triazole moiety is believed to play a crucial role in enhancing cytotoxicity.
Anti-inflammatory Effects
In silico studies have suggested that this compound may act as a 5-lipoxygenase inhibitor, which is significant for anti-inflammatory therapies. Molecular docking studies indicate that it could effectively bind to the active site of the enzyme, potentially leading to reduced inflammation .
Case Study 1: Anticancer Activity Evaluation
A study conducted by researchers at the National Cancer Institute evaluated a series of triazole derivatives for their anticancer properties. The results showed that compounds similar to N-(3-chloro-2-methylphenyl)-2-[(5-{[(3-chloro-2-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide exhibited significant growth inhibition against various cancer cell lines .
Case Study 2: Inflammatory Response Modulation
Another study investigated the anti-inflammatory effects of related compounds through molecular docking and biological assays. The findings indicated that these compounds could effectively modulate inflammatory pathways by inhibiting key enzymes involved in the inflammatory response .
Mechanism of Action
Targets and Pathways:
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key analogs of the target compound, highlighting structural variations and their implications:
Key Structural Differences and Implications
- Triazole Substitutions :
- Sulfanyl Linker :
- Acetamide Tail :
Anti-Inflammatory and Anti-Exudative Activity
- Analogs with furan or dichlorophenyl hydrazone substituents (e.g., ) exhibit anti-exudative effects at 10 mg/kg, comparable to diclofenac (8 mg/kg) in rodent models. Mechanisms may involve inhibition of prostaglandin synthesis via COX-2 binding .
- Methylsulfanyl benzyl derivatives () show reduced edema in carrageenan-induced inflammation assays, likely due to sulfur-mediated radical scavenging.
Anticancer Potential
- While the target compound lacks direct data, chlorophenyl-triazole-thioacetamide analogs (e.g., ) inhibit tumor cell proliferation (IC50 = 2.5–8.7 μM against HeLa and MCF-7 cells). Activity correlates with chloro-substitution patterns, which may disrupt microtubule assembly .
Biological Activity
N-(3-chloro-2-methylphenyl)-2-[(5-{[(3-chloro-2-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a complex organic compound with potential biological activities. This article reviews its synthesis, structural characteristics, and biological activity, particularly focusing on antimicrobial and anticancer properties.
Structural Characteristics
The molecular formula of the compound is . Its structure includes a triazole ring, which is commonly associated with various biological activities. The compound's detailed structural information can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C25H23Cl2N5OS |
| SMILES | CC1=C(C=CC=C1Cl)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=C(C(=CC=C4)Cl)C |
| InChI | InChI=1S/C25H23Cl2N5OS/c1-16... |
Synthesis
The synthesis of this compound involves multiple steps, typically starting from simpler precursors. The method often includes the formation of the triazole ring followed by the introduction of various substituents to enhance biological activity.
Antimicrobial Activity
Research has indicated that compounds containing triazole moieties exhibit significant antimicrobial properties. In a study evaluating various synthesized triazole derivatives, several were shown to possess good to moderate activity against bacteria such as Staphylococcus aureus and Enterococcus faecalis .
Table 1: Antimicrobial Activity of Related Triazole Compounds
| Compound Name | Activity Against Staphylococcus aureus | Activity Against Enterococcus faecalis |
|---|---|---|
| Triazole Derivative 1 | Moderate | Good |
| Triazole Derivative 2 | Good | Moderate |
| N-(3-chloro-2-methylphenyl)... | Pending Evaluation | Pending Evaluation |
Anticancer Activity
The anticancer potential of similar compounds has been documented in various studies. For instance, derivatives with triazole rings have shown promising results in inhibiting cancer cell proliferation in vitro. Specific studies have noted that modifications to the triazole structure can significantly enhance cytotoxicity against cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer) .
Table 2: Cytotoxicity of Triazole Derivatives on Cancer Cell Lines
| Compound Name | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Triazole Derivative A | A549 | 15 |
| Triazole Derivative B | MCF7 | 10 |
| N-(3-chloro-2-methylphenyl)... | Pending Evaluation | Pending Evaluation |
Case Studies
Recent studies have focused on the relationship between structural modifications and biological activity in triazole derivatives. For example, a case study demonstrated that introducing electron-withdrawing groups at specific positions on the triazole ring increased antibacterial efficacy .
Q & A
Basic: What are the critical steps in synthesizing N-(3-chloro-2-methylphenyl)-2-[(5-{[(3-chloro-2-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide?
The synthesis involves multi-step organic reactions:
- Step 1 : Construct the 1,2,4-triazole core via cyclization of thiosemicarbazide derivatives under reflux conditions with catalysts like acetic acid or HCl .
- Step 2 : Introduce the sulfanyl-acetamide moiety through nucleophilic substitution, using solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) at controlled temperatures (50–70°C) .
- Step 3 : Functionalize the triazole ring with (3-chloro-2-methylphenyl)amino groups via reductive amination, employing sodium cyanoborohydride in methanol .
Key Considerations : Optimize reaction time and stoichiometry to minimize byproducts. Use TLC or HPLC for intermediate purity checks .
Basic: Which spectroscopic methods are optimal for structural characterization of this compound?
- NMR Spectroscopy : and NMR confirm regiochemistry of the triazole ring and acetamide substitution patterns .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation pathways .
- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1680 cm, S-H stretch at ~2550 cm) .
Best Practice : Cross-validate results with X-ray crystallography if single crystals are obtainable .
Advanced: How can researchers optimize reaction yields during triazole core synthesis?
- Design of Experiments (DoE) : Use factorial designs to test variables like temperature (60–100°C), solvent polarity (DCM vs. DMF), and catalyst loading (0.5–2.0 eq) .
- Catalyst Screening : Evaluate bases (KCO, EtN) for deprotonation efficiency in cyclization steps .
- In-line Analytics : Implement flow chemistry with real-time UV/Vis monitoring to adjust reaction dynamics .
Data-Driven Example : A 15% yield increase was achieved by switching from THF to DMF in analogous triazole syntheses .
Advanced: What methodologies resolve contradictions in reported bioactivity data?
- Assay Standardization : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and positive controls (e.g., staurosporine) .
- Purity Validation : Ensure >95% purity via HPLC and address batch-to-batch variability .
- Target Engagement Studies : Perform SPR (Surface Plasmon Resonance) to quantify binding affinity (K) and rule off-target effects .
Case Study : Discrepancies in IC values for triazole derivatives were traced to impurity-driven cytotoxicity .
Advanced: How can computational modeling predict biological interactions?
- Molecular Docking : Use AutoDock Vina to model binding to kinase domains (e.g., EGFR), focusing on hydrogen bonding with the acetamide group and π-π stacking of aromatic rings .
- MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories (AMBER or GROMACS) .
- Pharmacophore Mapping : Identify critical features (e.g., chloro-substituents for hydrophobic interactions) using Schrödinger Suite .
Validation : Compare in silico predictions with in vitro kinase assays to refine models .
Advanced: What are the stability challenges under varying pH/temperature, and mitigation strategies?
- Degradation Pathways : Hydrolysis of the acetamide bond occurs at pH > 8.0, while sulfanyl groups oxidize at elevated temperatures (>40°C) .
- Stabilization Methods :
Basic: What purification techniques are recommended for isolating this compound?
- Column Chromatography : Use silica gel with gradient elution (hexane:ethyl acetate 3:1 to 1:2) .
- Recrystallization : Optimize solvent pairs (ethanol/water) for high-purity crystals .
- HPLC Prep : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) for challenging separations .
Tip : Monitor fractions by TLC (R = 0.3 in EtOAc) .
Advanced: How to design SAR studies for analogs with enhanced potency?
- Core Modifications : Replace triazole with oxadiazole or imidazole to alter electron density .
- Substituent Variation : Test chloro vs. fluoro groups at the phenyl ring for improved lipophilicity (clogP) .
- Bioisosteres : Substitute sulfanyl with carbonyl or amine groups to modulate target engagement .
Data Integration : Use QSAR models correlating Hammett constants (σ) with IC .
Basic: What solubility profiles are reported for this compound?
- Aqueous Solubility : <0.1 mg/mL in water due to hydrophobic aryl groups .
- Organic Solvents : Soluble in DMSO (50 mg/mL), DCM, and THF .
Formulation Advice : Use cyclodextrin complexes or nanoemulsions for in vivo studies .
Advanced: How to address conflicting crystallography and NMR data for structural assignments?
- Multi-Technique Validation : Combine X-ray (for absolute configuration) with -NMR to resolve tautomerism in the triazole ring .
- DFT Calculations : Compare experimental shifts with Gaussian-optimized structures to identify discrepancies .
Case Example : A reported imidazole derivative was reclassified as triazole after re-evaluating NOESY correlations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
